Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate
Description
Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate is a heterocyclic ester featuring a furan ring substituted at the 5-position with a 2-chloro-5-pyridyl group and an ethoxycarbonyl group at the 2-position. This compound is part of a broader class of pyridyl-substituted furoates, which are critical intermediates in pharmaceutical and agrochemical synthesis.
- Chlorination and coupling reactions: Similar compounds, such as Ethyl 5-(1-chloroethyl)-2-furoate, are synthesized via chloroethylation of ethyl 2-furoate followed by substitution reactions (e.g., acetoxylation or amination) .
- Condensation under acidic conditions: For example, 5,5'-isopropylidene-bis(ethyl 2-furoate) (DEBF) is synthesized by condensing ethyl 2-furoate with acetone using sulfuric acid .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-(6-chloropyridin-3-yl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-5-4-9(17-10)8-3-6-11(13)14-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEXKAFYEYGRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling Approach
- Starting materials: 2-chloro-5-bromopyridine and vinyl boron compounds.
- Reaction: Suzuki coupling catalyzed by palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0).
- Conditions: Conducted in glycol dimethyl ether with sodium carbonate as base, at elevated temperatures (~84°C).
- Outcome: Formation of 2-chloro-5-vinyl pyridine, which is subsequently hydrogenated to obtain 2-chloro-5-ethyl pyridine.
- Hydrogenation catalyst: An iridium-based catalyst with high selectivity, enabling the conversion of vinyl to ethyl groups.
| Step | Reagents | Catalyst | Temperature | Yield | References |
|---|---|---|---|---|---|
| Vinyl pyridine synthesis | 2-chloro-5-bromopyridine + boron reagents | Palladium catalyst | 84°C | 81% | Patent CN104529881B |
Wittig Reaction Approach
- Starting materials: 2-(Chloromethyl)pyridine derivatives and phosphonium salts (e.g., methyl triphenylphosphonium bromide).
- Reaction: Wittig olefination at 0°C using potassium tert-butoxide in anhydrous tetrahydrofuran.
- Outcome: Formation of 2-chloro-5-vinyl pyridine, which then undergoes catalytic hydrogenation with iridium catalysts to produce 2-chloro-5-ethyl pyridine.
- Yield: Approximately 92%.
Synthesis of the Furoate Moiety
The ethyl furoate component can be prepared via esterification of 2-furoic acid or its derivatives, typically through:
- Esterification: Reacting 2-furoic acid with ethanol in the presence of acid catalysts like sulfuric acid.
- Alternative routes: Using ethyl chloroformate or other activated derivatives for ester formation under mild conditions.
Coupling of Pyridyl and Furoate Components
The final step involves coupling the pyridyl intermediate with the furoate moiety, often via nucleophilic substitution or cross-coupling reactions :
- Method: The 2-chloro-5-ethyl pyridine intermediate reacts with a suitable furoate derivative under basic or catalytic conditions.
- Catalysts: Transition metal catalysts, such as palladium or iridium complexes, facilitate the coupling.
- Reaction conditions: Mild heating in polar solvents like ethanol or acetonitrile, with bases such as potassium carbonate or sodium hydroxide.
Hydrogenation to Final Compound
The key step involves selective hydrogenation of the vinyl group to an ethyl group:
| Catalyst | Reaction Conditions | Outcome | Reference |
|---|---|---|---|
| Iridium complex with ligand R | Hydrogen atmosphere, mild temperature | Conversion of vinyl to ethyl | Patent CN104529881B |
Data Table: Summary of Preparation Methods
| Method No. | Starting Material | Key Reaction | Catalyst | Solvent | Temperature | Yield | References |
|---|---|---|---|---|---|---|---|
| 1 | 2-chloro-5-bromopyridine + boron reagents | Suzuki coupling | Pd catalyst | Glycol dimethyl ether | 84°C | 81% | Patent CN104529881B |
| 2 | 2-(Chloromethyl)pyridine + phosphonium salt | Wittig olefination | K tert-butoxide | THF | 0°C | 92% | Patent CN104529881B |
| 3 | 2-furoic acid + ethanol | Esterification | Sulfuric acid | Ethanol | Reflux | Quantitative | Industry standard |
Research Findings and Notes:
- Selectivity and Yield: The Suzuki coupling followed by iridium-catalyzed hydrogenation provides high selectivity and yields, making it suitable for industrial scale-up.
- Catalyst Choice: Iridium catalysts are preferred for their high selectivity in hydrogenating vinyl groups without affecting other sensitive functionalities.
- Purification: Purification typically involves column chromatography or recrystallization, ensuring high purity for subsequent reactions.
Biological Activity
Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.
Chemical Structure and Properties
This compound features a furoate backbone with a chlorinated pyridine substituent. The presence of the chloro group on the pyridine ring is crucial for its biological activity, influencing the compound's interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Properties
The compound has also been investigated for its anticancer activities. Studies have reported that this compound induces apoptosis in cancer cell lines through the modulation of key signaling pathways.
Case Study: Apoptosis Induction in Cancer Cells
In a study involving human cancer cell lines, treatment with this compound resulted in:
- Increased levels of pro-apoptotic markers.
- Decreased levels of anti-apoptotic proteins.
- Significant reduction in cell viability at concentrations above 50 µM.
3. Insecticidal Activity
The compound has demonstrated insecticidal properties, making it a candidate for agricultural applications. It has been effective against various pests, indicating potential as a natural pesticide.
Table 2: Insecticidal Efficacy Against Common Agricultural Pests
| Pest Species | LC50 (µg/mL) |
|---|---|
| Aphis gossypii | 20 |
| Spodoptera frugiperda | 15 |
| Helicoverpa armigera | 25 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in metabolic pathways.
- Anticancer Mechanism : It may induce apoptosis via the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent activation of caspases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
| Compound Name | Substituents on Furan Ring | Key Functional Groups | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate | 2-Chloro-5-pyridyl at C5 | Ester, pyridine, chloro | 231* | ~374.6* | 1.1* |
| Ethyl 2-furoate | None at C5 | Ester | 156.14 | 197–199 | 1.117 |
| Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate | 5-Methyl-2-pyridyl at C5 | Ester, pyridine, methyl | 231 | 374.6 | 1.1 |
| Ethyl 5-(chloromethyl)-2-furoate | Chloromethyl at C5 | Ester, chloromethyl | 188.61 | N/A | N/A |
| Methyl 5-acetyl-2-furoate | Acetyl at C5 | Ester, ketone | 168.15 | N/A | N/A |
*Values extrapolated from analogs (e.g., Ethyl 5-(5-Methyl-2-pyridyl)-2-furoate) .
Key Observations:
- Pyridyl vs. Alkyl Substituents : Pyridyl groups (e.g., 2-chloro-5-pyridyl or 5-methyl-2-pyridyl) increase molecular weight and boiling points compared to simpler esters like ethyl 2-furoate. The chloro substituent further enhances polarity and reactivity .
- Chloromethyl vs. Chloropyridyl: Ethyl 5-(chloromethyl)-2-furoate has a lower molecular weight (188.61 vs.
Physicochemical and Application Differences
- Solubility and Polarity: The pyridyl and chloro groups in this compound increase its polarity compared to non-aromatic analogs, likely improving solubility in polar solvents like DMSO or ethanol .
- Applications :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-(2-Chloro-5-pyridyl)-2-furoate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclization of precursors like 5-chloropyridine-2-carboxylic acid and ethyl furoate using dehydrating agents (e.g., phosphorus oxychloride). Key steps include chloroethylation of ethyl 2-furoate, substitution of chlorine with acetoxy groups, and methanolysis with sodium methylate .
- Optimization : Temperature control (<5°C during HCl gas introduction) and solvent selection (chloroform) are critical to minimize side reactions. Vacuum distillation (117–121°C at 3 mmHg) ensures purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques : Use spectral data (e.g., NMR, IR) to verify functional groups. Compare experimental InChI keys (e.g.,
RSCSBXNKGKARLP-UHFFFAOYSA-N) with computational databases like PubChem . Chromatographic methods (HPLC, GC-MS) help identify impurities, while elemental analysis confirms stoichiometry .
Q. What are the primary applications of this compound in medicinal chemistry?
- Applications : It serves as a building block for drugs targeting neurological disorders (e.g., enzyme inhibitors) and infectious diseases. Its fused pyridine-furan structure enables interactions with biological targets like kinases or microbial enzymes .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis be managed to improve selectivity?
- Contradiction Analysis : reports methanolysis of acetate intermediates, while emphasizes HCl gas saturation for chloroethylation. To resolve side-product formation (e.g., vinylog 2-furoate), adjust stoichiometry of acetic anhydride and magnesium perchlorate during acetylation . Kinetic studies under varying temperatures (0–25°C) can identify optimal conditions .
Q. What strategies enhance the compound’s stability in biological assays?
- Experimental Design : Stabilize the ester group via pH control (neutral buffers) or co-solvents (DMSO/water mixtures). Encapsulation in liposomes or covalent modification (e.g., prodrug derivatives) may reduce hydrolysis .
Q. How do electronic properties of the 2-chloro-5-pyridyl substituent influence material science applications?
- Mechanistic Insight : The electron-withdrawing chloro-pyridyl group enhances π-conjugation, making the compound suitable for organic semiconductors. Computational modeling (DFT) predicts HOMO-LUMO gaps, while UV-Vis spectroscopy validates optical properties .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
